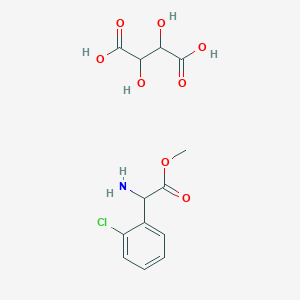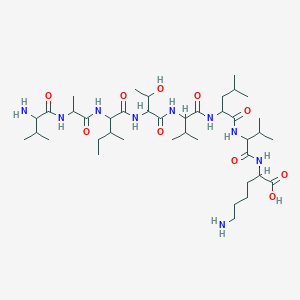
11,14,17-Eicosatrienoic acid-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,14,17-Eicosatrienoic acid-methyl ester, also known as methyl 11,14,17-eicosatrienoate, is a polyunsaturated fatty acid ester. It is characterized by the presence of three double bonds located at the 11th, 14th, and 17th carbon atoms in the eicosa (20-carbon) chain. This compound is commonly used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,14,17-Eicosatrienoic acid-methyl ester typically involves the esterification of 11,14,17-Eicosatrienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of the fatty acid from natural sources followed by its esterification. The process may include steps such as saponification, purification, and esterification under controlled conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
11,14,17-Eicosatrienoic acid-methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides or esters depending on the nucleophile used
Scientific Research Applications
11,14,17-Eicosatrienoic acid-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of nutritional supplements and cosmetics
Mechanism of Action
The mechanism of action of 11,14,17-Eicosatrienoic acid-methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s effects are mediated through its interaction with specific receptors and enzymes, such as cyclooxygenases and lipoxygenases .
Comparison with Similar Compounds
Similar Compounds
5,8,11,14,17-Eicosapentaenoic acid-methyl ester: Another polyunsaturated fatty acid ester with five double bonds.
11,14-Eicosadienoic acid-methyl ester: A similar compound with two double bonds
Uniqueness
11,14,17-Eicosatrienoic acid-methyl ester is unique due to its specific arrangement of three double bonds, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on lipid metabolism and inflammatory processes .
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl icosa-11,14,17-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3 |
InChI Key |
XQAVRBUXEPJVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



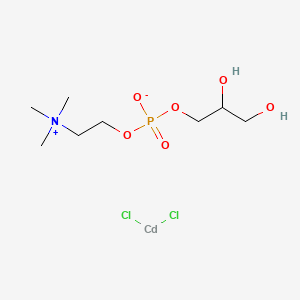

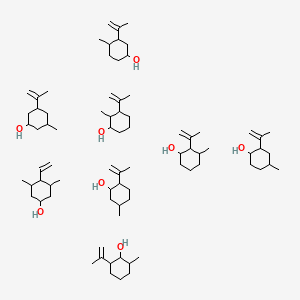

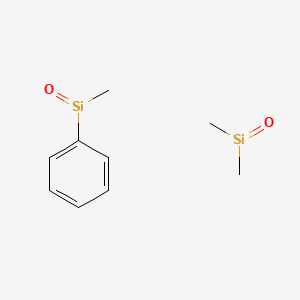

![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
